1,2-Dibromo-1-chloro-1,2,2-trifluoroethane CAS number
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane CAS number
An In-Depth Technical Guide to 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, a halogenated ethane derivative with significant applications in specialized chemical sectors. The document delineates its fundamental chemical and physical properties, outlines a detailed synthesis protocol, discusses its primary applications, and provides critical safety and handling information. As a compound often utilized under the designation Freon 113B2, its role as a chemical intermediate and a fire extinguishing agent warrants a thorough understanding of its characteristics and safe handling procedures. This guide is intended to serve as an essential resource for professionals engaged in research and development activities involving this compound.
Compound Identification and Core Properties
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane is a dense, colorless to nearly colorless liquid. Its chemical identity is firmly established by the Chemical Abstracts Service (CAS) Registry Number 354-51-8.[1][2][3] The structural arrangement of atoms, with two carbon centers each bearing a bromine atom, and one carbon also bonded to chlorine and the other to three fluorine atoms, gives rise to its specific physicochemical characteristics.
Nomenclature and Structural Information
-
Systematic IUPAC Name : 1,2-dibromo-1-chloro-1,2,2-trifluoroethane[4]
-
Common Synonyms : Freon 113B2, 2-Chloro-1,2-dibromo-1,1,2-trifluoroethane, 1-Chloro-1,2-dibromotrifluoroethane, Flon-113B-2[1][2][4]
Physicochemical Data
The quantitative properties of this compound are crucial for its application in experimental and industrial settings. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| CAS Registry Number | 354-51-8 | [1][2][3] |
| Molecular Weight | 276.28 g/mol | [1][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 93-94 °C (approx.) | Inferred from phase change data[1] |
| Purity | ≥97% to ≥98% (Commercial Grades) | [5] |
Synthesis Protocol
The synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane can be achieved through the bromination of chlorotrifluoroethylene. This process is an example of a halogen addition reaction to an alkene, where the double bond is broken and a halogen atom is added to each carbon.
Experimental Workflow: Synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane.
Step-by-Step Methodology
This protocol is adapted from established synthesis procedures.[6]
-
Reaction Vessel Preparation : Equip a 250ml three-necked round-bottomed flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Charging Reactants : Add 100g of liquid bromine to the flask. The system should be under constant magnetic stirring.
-
Initiating Reaction : Maintain the reaction system at a constant temperature of 25°C.
-
Addition of Gaseous Reactant : Slowly bubble chlorotrifluoroethylene gas through the liquid bromine.
-
Monitoring Reaction Progress : The reaction is monitored visually. Continue the addition of chlorotrifluoroethylene until the characteristic red-brown color of the bromine in the reaction mixture fades, indicating consumption of the bromine.
-
Post-Reaction Workup :
-
Once the reaction is complete, remove any insoluble impurities by suction filtration.
-
Purge the resulting solution with nitrogen gas to remove any unreacted chlorotrifluoroethylene.
-
-
Final Product : The outcome is a colorless, transparent liquid, which is the desired 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane.[6]
Key Applications
While a specialized compound, 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane has found utility in specific, high-value applications.
Fire Extinguishing Agent
The primary application of this compound is as a fire suppressant.[7] It is particularly effective in total flooding systems for enclosed spaces where sensitive equipment is present, such as server rooms and telecommunications facilities.[7] Its mechanism of action involves interrupting the chemical chain reaction of combustion. A key advantage is that it is a clean agent, leaving no residue after discharge, which is critical for protecting electronic equipment.[7] It has been considered a replacement for Halon 1301 in some fixed fire suppression systems due to having a reduced environmental impact.[7]
Chemical Intermediate
This compound serves as an important fluorine-containing organic intermediate.[6] Its reactive C-Br bonds can be targeted in further chemical transformations, making it a valuable building block in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[6] For instance, it can be used in the preparation of other haloalkanes through substitution reactions.[8]
Spectroscopic Characterization
The identity and purity of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane are confirmed using a suite of spectroscopic techniques. Data is available in public repositories for the following methods:
-
Mass Spectrometry (GC-MS) : Electron ionization mass spectra are available, providing information on the fragmentation pattern of the molecule, which is essential for structural confirmation.[1][4][9]
-
Infrared (IR) Spectroscopy : Vapor phase IR spectra can be used to identify the characteristic vibrational frequencies of the C-F, C-Cl, and C-Br bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR spectra are particularly useful for fluorinated compounds, providing detailed information about the electronic environment of the fluorine atoms.[4]
-
Raman Spectroscopy : Raman spectra provide complementary vibrational information to IR spectroscopy.[4]
Safety, Handling, and Hazard Management
As with any halogenated compound, proper safety protocols are paramount when handling 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:
-
Skin Irritation (Category 2) : H315 - Causes skin irritation.[4][10]
-
Serious Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4][10]
-
Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[11]
The signal word associated with these hazards is "Warning".[4][10]
Safe Handling and Personal Protective Equipment (PPE)
The following workflow outlines the essential steps for the safe handling of this chemical.
Caption: Safe handling workflow for 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane.
First Aid Measures
-
In case of skin contact : Immediately wash off with plenty of water. If skin irritation persists, seek medical attention.[10][11]
-
In case of eye contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[11]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[11]
-
If swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention.[11]
Conclusion
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane (CAS No. 354-51-8) is a halogenated hydrocarbon with well-defined properties and applications. Its utility as a fire suppressant and a fluorinated chemical intermediate underscores its importance in specialized fields. However, its hazardous properties, specifically as a skin and eye irritant, necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers and scientists to handle and utilize this compound safely and effectively in their work.
References
-
National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link][1][2][9]
-
PubChem. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link][4]
-
MySkinRecipes. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. Retrieved from [Link][7]
-
Google Patents. (1960). Process for the preparation of 1,1,1-trifluoro-2-bromo-2-chloroethane. Retrieved from [8]
Sources
- 1. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]
- 2. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | C2Br2ClF3 | CID 9634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. strem.com [strem.com]
- 6. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | 354-51-8 [chemicalbook.com]
- 7. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [myskinrecipes.com]
- 8. US2921098A - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane - Google Patents [patents.google.com]
- 9. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane [webbook.nist.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.nl [fishersci.nl]
